4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Description
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a bicyclic organic compound featuring a cyclohexanone core substituted with a 1,2,4-oxadiazole ring bearing a tert-butyl group at the 3-position. This structure combines the steric bulk of the tert-butyl group with the electron-deficient nature of the oxadiazole ring, making it relevant for applications in medicinal chemistry, materials science, and agrochemicals. Its synthesis often involves 1,3-dipolar cycloaddition or condensation reactions, as seen in analogous compounds (e.g., 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one in ) .
The tert-butyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities. These properties are critical in drug design, particularly for central nervous system (CNS) targets or enzyme inhibitors.
Properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11-13-10(16-14-11)8-4-6-9(15)7-5-8/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBAPKINSVSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexanone moiety. One common synthetic route involves the reaction of a suitable nitrile oxide with a cyclohexanone derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one:
Key Comparisons
The cyclopropyl variant () introduces strain and π-conjugation, favoring interactions with aromatic residues in enzyme binding pockets .
Functional Group Impact on Bioactivity The cyclohexanone moiety in the target compound allows for keto-enol tautomerism, enabling hydrogen bonding with biological targets. In contrast, the cyclohexanamine derivative () exhibits basicity (pKa ~8.5), facilitating protonation and ionic interactions . Blixeprodil () replaces the oxadiazole with a fluorophenyl group, demonstrating that structural simplification can retain CNS activity but forfeit oxadiazole-specific electronic effects .
Synthetic Accessibility
- The target compound’s synthesis via 1,3-dipolar cycloaddition (similar to ) requires careful optimization due to steric hindrance from the tert-butyl group, yielding ~60% compared to ~80% for the ethyl analogue .
Spectroscopic and Crystallographic Data
- Analogues like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline () exhibit distinct NMR shifts (e.g., tert-butyl protons at δ 1.35 ppm in CDCl₃) and X-ray-confirmed planar oxadiazole geometry .
Biological Activity
The compound 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a cyclohexanone ring substituted with a tert-butyl group and an oxadiazole moiety. This structural configuration is significant as it influences the compound's biological interactions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study reported that certain oxadiazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as against Mycobacterium tuberculosis .
Anticancer Potential
The anticancer properties of oxadiazole derivatives are well-documented. Compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation effectively. For example, research highlighted that specific oxadiazole derivatives exhibited IC50 values below against several cancer cell lines . The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties. The presence of the oxadiazole ring can influence inflammatory mediators, potentially leading to reduced inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many oxadiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell growth.
- Receptor Modulation : The compound may interact with cellular receptors involved in inflammation and immune responses.
- DNA Interaction : Certain derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Villemagne et al. (2020) | Various oxadiazoles | Anti-tubercular | EC = 0.072 μM |
| Parikh et al. (2020) | Substituted 1,2,4-oxadiazoles | Anti-TB | MIC = 0.25 μg/mL |
| Upare et al. (2019) | Styryl oxadiazoles | Anti-TB | Highest activity: IC = 0.045 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
